

leniolisib forced degradation studies parameters

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Compound Focus: Leniolisib

CAS No.: 1354690-24-6

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Forced Degradation Conditions and Results

The table below outlines the stress conditions applied to **leniolisib** and the resulting degradation, as reported in recent analytical studies.

Stress Condition	Detailed Parameters	Degradation Observed	Key Findings / Degradation Kinetics
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| **Acidic Hydrolysis** | • 0.1 N HCl • Room temperature • 30 minutes [1] | 12.0% - 31.24% [2] [1] | Most susceptible condition alongside oxidation [2]. | | **Alkaline Hydrolysis** | • 0.1 N NaOH • Room temperature • 30 minutes [1] | 13.6% [1] | Significant degradation occurs [1]. | | **Oxidative Stress** | • 3% H₂O₂ • Room temperature • 30 minutes [1] | 15.7% - 39.58% [2] [1] | Most susceptible condition alongside acid [2]. | | **Thermal Stress** | • Solid state • 105°C • 6 hours [1] | 1.3% [1] | Relatively stable under dry heat [1]. | | **Photolytic Stress** | • Exposed to UV light [1] | 10.1% [1] | Moderate degradation observed [1]. | | **Neutral Hydrolysis** | • Water [1] | 1.0% [1] | Relatively stable [1]. | | **Reductive Stress** | • Not specified in available data [1] | 2.1% [1] | Minimal degradation [1]. |

Experimental Protocols for HPLC Analysis

Here are detailed methodologies for the reverse-phase high-performance liquid chromatography (RP-HPLC) methods used in the cited **leniolisib** forced degradation studies.

Parameter	Method 1: Stability-Indicating [1]	Method 2: Bioanalytical in Rat Plasma [3]
Column	Waters X-Terra RP-18 (4.6 x 150 mm, 3.5 µm)	Inertsil ODS-4 C18 (4.6 x 150 mm, 3.0 µm)
Mobile Phase	Acetonitrile : 0.1% Triethylamine (TEA), pH-2.5 (40:60)	Acetonitrile : Phosphate buffer, pH-7.4 (40:60)
Flow Rate	1.0 mL/min	1.0 mL/min
Detection (λ)	222.3 nm (UV)	294 nm (PDA)
Injection Volume	Not specified	10 µL
Run Time	6 minutes	5 minutes
Retention Time	~3.98 minutes	Not specified
Sample Prep	Drug substance in stress conditions	Protein precipitation from plasma with MeCN:MeOH mixture
Calibration Range	Not specified for degradation	150 - 6000 ng/mL
Internal Standard	Not used	Sorafenib

Troubleshooting Guide & FAQs

Based on the experimental data, here are some anticipated issues and solutions in a Q&A format.

Q1: Why is my method showing poor peak shape for leniolisib or its degradation products?

- **Potential Cause:** The pH of the mobile phase buffer is critical. A study using pH 7.4 phosphate buffer achieved good separation of **leniolisib** from its internal standard and plasma components [3].
- **Solution:** Check and accurately adjust the pH of your aqueous buffer. If peak shape is poor, try a different column from the same class (e.g., C18) but with different bonding chemistry.

Q2: In oxidative stress tests, degradation is too rapid to monitor effectively. What should I do?

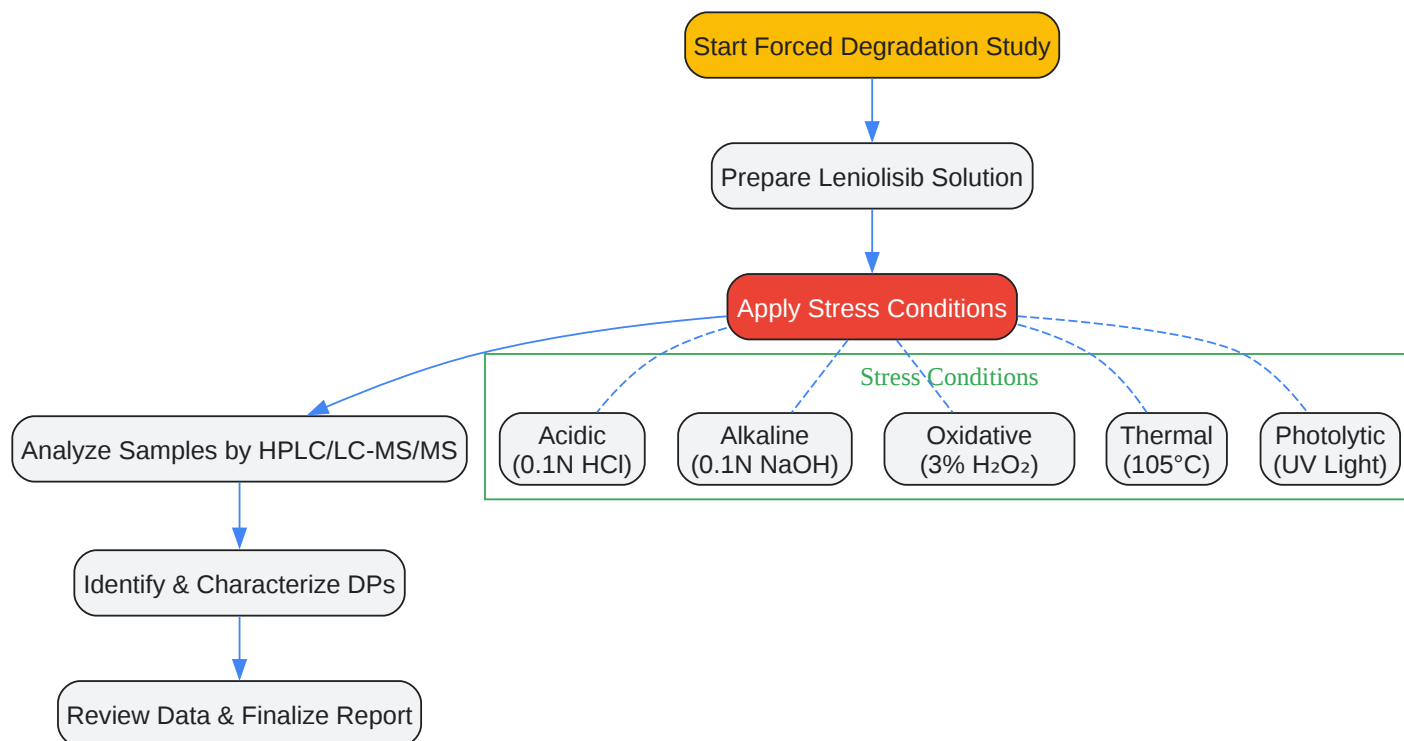
- **Evidence:** **Leniolisib** is highly susceptible to oxidative degradation [2] [1].
- **Solution:** Reduce the concentration of the oxidizing agent (e.g., try 1% H₂O₂ instead of 3%) or shorten the exposure time. Take samples at multiple time points (e.g., 15 min, 30 min, 1 hour) to capture the degradation kinetics.

Q3: How can I identify the degradation products formed during stress studies?

- **Evidence:** Research has successfully used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to characterize **leniolisib** degradation products [2].
- **Solution:** Couple your HPLC system to a mass spectrometer. The MS/MS fragmentation patterns will help elucidate the structure of the degradation products, and you can propose degradation pathways.

Workflow Diagram for Forced Degradation Studies

The following diagram visualizes the overall experimental workflow for conducting forced degradation studies on **leniolisib**, from sample preparation to data analysis.



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Key Conclusions for Your Technical Guide

Based on the compiled research, you can emphasize these core points to users:

- **Primary Vulnerabilities: Leniolisib** is most labile under **acidic and oxidative stress** conditions. Protocols should prioritize these areas for stability-indicating method validation [2] [1].
- **Robust HPLC is Feasible:** Stability-indicating HPLC methods have been successfully developed and validated, providing a solid foundation for users to build upon in their labs [2] [1].
- **Advanced Characterization:** For identifying unknown degradation products, **LC-MS/MS** is the established and recommended technique [2].

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